3-[(Z)-benzylideneamino]-2-methylquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Z)-benzylideneamino]-2-methylquinazolin-4-one is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied due to their wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-benzylideneamino]-2-methylquinazolin-4-one typically involves the condensation of 2-methyl-4(3H)-quinazolinone with benzaldehyde under acidic or basic conditions. One common method involves refluxing the reactants in ethanol with a catalytic amount of acetic acid . The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields . Green chemistry approaches, such as the use of solvent-free conditions and recyclable catalysts, are also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Z)-benzylideneamino]-2-methylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinazolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Aminoquinazolinone derivatives.
Substitution: Benzyl-substituted quinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(Z)-benzylideneamino]-2-methylquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 3-[(Z)-benzylideneamino]-2-methylquinazolin-4-one involves its interaction with various molecular targets. The compound is known to inhibit enzymes involved in DNA replication and repair, making it a potential anticancer agent. It also interacts with bacterial cell wall synthesis pathways, contributing to its antimicrobial activity . The exact molecular pathways are still under investigation, but it is believed to involve the modulation of key signaling pathways in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylquinazolin-4-one: A simpler analog with similar biological activities.
3-Benzylideneaminoquinazolin-4-one: Lacks the methyl group but has comparable properties.
2-Methyl-3-phenylquinazolin-4-one: Another analog with a phenyl group instead of a benzylidene group.
Uniqueness
3-[(Z)-benzylideneamino]-2-methylquinazolin-4-one is unique due to its specific substitution pattern, which enhances its biological activity and makes it a versatile scaffold for drug development. Its ability to undergo various chemical reactions also makes it a valuable intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C16H13N3O |
---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
3-[(Z)-benzylideneamino]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H13N3O/c1-12-18-15-10-6-5-9-14(15)16(20)19(12)17-11-13-7-3-2-4-8-13/h2-11H,1H3/b17-11- |
InChI-Schlüssel |
GYMSNJNCODEXOC-BOPFTXTBSA-N |
Isomerische SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C\C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.